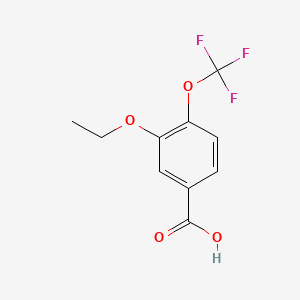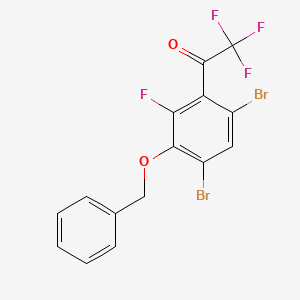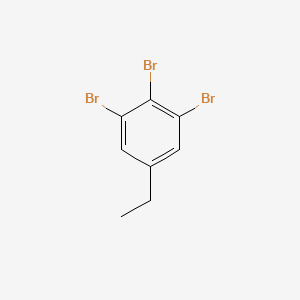![molecular formula C15H15N3O B14758154 (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a biphenyl group attached to a hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide typically involves the condensation of 4-biphenylcarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
科学的研究の応用
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is unique due to its biphenyl group, which imparts distinct chemical properties and biological activities compared to other hydrazinecarboxamide derivatives. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields of research.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
[(E)-1-(4-phenylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c1-11(17-18-15(16)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3,(H3,16,18,19)/b17-11+ |
InChIキー |
NKRRBQLJIIRTRD-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


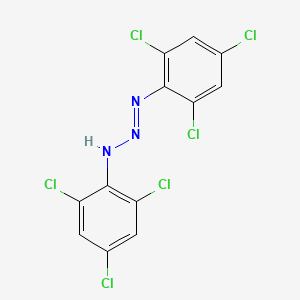
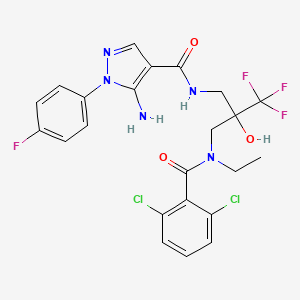
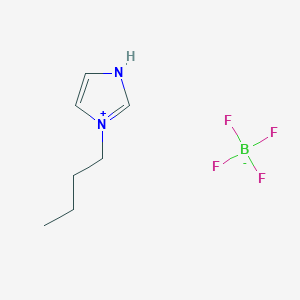
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)

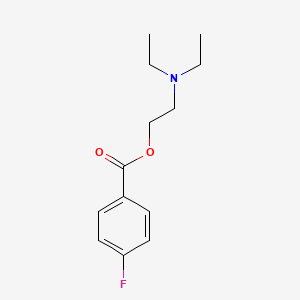
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
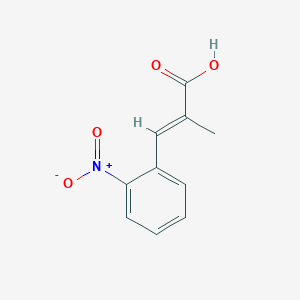

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

